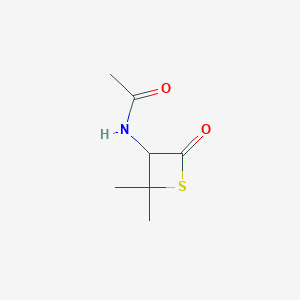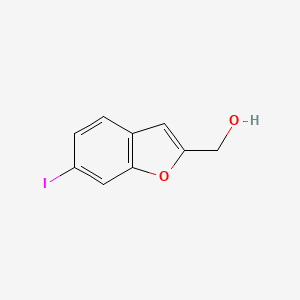![molecular formula C17H21N3O3 B1650015 3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one CAS No. 1103520-52-0](/img/structure/B1650015.png)
3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure combining morpholine and quinoxaline moieties, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone such as glyoxal or benzil under acidic conditions.
Introduction of the Morpholine Moiety: The morpholine ring is introduced through nucleophilic substitution reactions.
Cyclization and Functionalization: The final step involves cyclization and functionalization to form the hexahydropyrido[1,2-a]quinoxalin-6-one structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can be employed to modify the quinoxaline core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives .
Scientific Research Applications
3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structure and biological activity.
Material Science: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those related to oxidative stress and cell signaling.
Comparison with Similar Compounds
Similar Compounds
Morpholine Derivatives: Compounds such as 2-(Morpholine-4-carbonyl)thiazolidin-4-one share structural similarities and exhibit comparable biological activities.
Quinoxaline Derivatives: Compounds like 2,3-dichloroquinoxaline and its derivatives are structurally related and have similar applications in medicinal chemistry.
Uniqueness
3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one is unique due to its combined morpholine and quinoxaline moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
1103520-52-0 |
|---|---|
Molecular Formula |
C17H21N3O3 |
Molecular Weight |
315.37 |
IUPAC Name |
3-(morpholine-4-carbonyl)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one |
InChI |
InChI=1S/C17H21N3O3/c21-16-15-3-1-2-6-20(15)14-5-4-12(11-13(14)18-16)17(22)19-7-9-23-10-8-19/h4-5,11,15H,1-3,6-10H2,(H,18,21) |
InChI Key |
UZTSQHPPCVMFFA-UHFFFAOYSA-N |
SMILES |
C1CCN2C(C1)C(=O)NC3=C2C=CC(=C3)C(=O)N4CCOCC4 |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC3=C2C=CC(=C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chlorobenzo[h]quinoline-3-carbaldehyde](/img/structure/B1649936.png)

![4-(azepane-1-sulfonyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]piperazine-1-carboxamide](/img/structure/B1649938.png)
![N-(4-difluoromethanesulfonylphenyl)-2-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B1649939.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[4-(N-methyl2-fluorobenzenesulfonamido)phenoxy]acetamide](/img/structure/B1649943.png)
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B1649944.png)
![N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B1649945.png)
![N-(2,6-dimethylphenyl)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxamide](/img/structure/B1649946.png)
![N-[4-(benzyloxy)phenyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B1649948.png)

![N-{[1-(tert-butoxycarbonyl)piperidin-4-yl]carbonyl}-beta-alanine](/img/structure/B1649951.png)
![N-[(pyridin-3-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B1649953.png)
